Dysprosium(III) oxalate decahydrate
Overview
Description
Dysprosium(III) oxalate decahydrate, also known as didysprosium trioxalate 10-hydrate, is a chemical compound with the formula Dy2(C2O4)3·10H2O. It is a coordination compound where dysprosium ions are coordinated with oxalate ions and water molecules. This compound is highly insoluble in water and converts to dysprosium oxide when heated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium(III) oxalate decahydrate can be synthesized through a hydrothermal method. In this process, dysprosium nitrate or dysprosium chloride is reacted with oxalic acid in an aqueous solution. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves similar hydrothermal synthesis methods but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dysprosium(III) oxalate decahydrate undergoes various chemical reactions, including:
Oxidation: When heated, it decomposes to form dysprosium oxide.
Coordination Reactions: It can form complexes with other ligands, such as water or organic molecules.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen or air.
Coordination Reactions: Reacting with ligands in aqueous or organic solvents under controlled conditions.
Major Products:
Oxidation: Dysprosium oxide (Dy2O3).
Coordination Reactions: Various dysprosium complexes depending on the ligands used.
Scientific Research Applications
Dysprosium(III) oxalate decahydrate has several scientific research applications, including:
Magnetic Materials: It is used in the study of magnetic relaxation processes due to its unique magnetic properties.
Luminescent Materials: It is incorporated into luminescent molecular nanomagnets for optical and magnetic studies.
Catalysis: It serves as a catalyst in various chemical reactions due to its ability to form stable complexes.
Material Science: It is used in the development of new materials with specific magnetic and luminescent properties.
Mechanism of Action
The mechanism by which dysprosium(III) oxalate decahydrate exerts its effects is primarily through its coordination chemistry. The dysprosium ions can form stable complexes with various ligands, which can alter the magnetic and luminescent properties of the compound. These complexes can interact with molecular targets and pathways, leading to specific chemical and physical effects .
Comparison with Similar Compounds
- Dysprosium(III) chloride (DyCl3)
- Dysprosium(III) nitrate (Dy(NO3)3)
- Dysprosium(III) sulfate (Dy2(SO4)3)
Comparison: Dysprosium(III) oxalate decahydrate is unique due to its high water content and the presence of oxalate ligands, which impart distinct magnetic and luminescent properties. In contrast, dysprosium(III) chloride and dysprosium(III) nitrate are more soluble in water and are commonly used in different types of coordination chemistry. Dysprosium(III) sulfate, on the other hand, is known for its paramagnetic properties but lacks the luminescent characteristics of the oxalate compound .
Properties
IUPAC Name |
dysprosium(3+);oxalate;decahydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Dy.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOLRKTTNPQEM-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Dy+3].[Dy+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Dy2O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648461 | |
Record name | Dysprosium ethanedioate--water (2/3/10) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24670-07-3 | |
Record name | Dysprosium ethanedioate--water (2/3/10) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.